molecular formula C13H9ClO2S B081070 2-(3-Chlorophenylthio)benzoic acid CAS No. 13420-58-1

2-(3-Chlorophenylthio)benzoic acid

Cat. No.: B081070
CAS No.: 13420-58-1
M. Wt: 264.73 g/mol
InChI Key: JEJVFFQDODZHIV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenylthio)benzoic acid is a substituted benzoic acid derivative characterized by a sulfur atom (thioether linkage) at the 2-position of the benzoic acid core and a chlorine substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₉ClO₂S, with a molecular weight of 264.72 g/mol.

Properties

CAS No.

13420-58-1

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

JEJVFFQDODZHIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl

Other CAS No.

13420-58-1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: The thioether group in 2-(3-Chlorophenylthio)benzoic acid increases lipophilicity compared to oxygen-linked analogs like 2-(2-Chlorophenoxy)benzoic acid. This may enhance membrane permeability but reduce aqueous solubility.
  • Synthesis: While 2-(2-Chlorophenoxy)benzoic acid is synthesized via nucleophilic substitution (O-linkage), the thioether analog likely requires a similar approach with a thiol nucleophile. In contrast, 3-chloro-4-fluoro-2-hydroxybenzoic acid achieves high synthesis yields (91%) via fluorinated intermediates, highlighting the impact of halogen positioning on reaction efficiency .
2-(2-Chlorophenoxy)benzoic Acid ():
  • Conformational Analysis: This compound was superimposed with estazolam (a benzodiazepine agonist), revealing alignment of aromatic rings and proton-accepting groups (e.g., oxadiazole nitrogen).
  • The thioether linkage could introduce alternative binding interactions (e.g., sulfur’s polarizability) or metabolic pathways (e.g., oxidation to sulfoxide).
3-Chloro-4-fluoro-2-hydroxybenzoic Acid ():
  • This may make it more suitable for targeting polar enzyme active sites.

Physicochemical and Pharmacokinetic Properties

Property This compound 2-(2-Chlorophenoxy)benzoic Acid 3-Chloro-4-fluoro-2-hydroxybenzoic Acid
Lipophilicity (LogP) Higher (estimated ~3.5) Moderate (~2.8) Low (~1.9 due to -OH and -F)
Solubility Poor in water Moderate High (polar substituents)
Metabolic Stability Potential sulfoxidation Ester hydrolysis Glucuronidation likely

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